molecular formula C11H19N5OS B564352 N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride CAS No. 110592-19-3

N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride

Cat. No. B564352
M. Wt: 269.367
InChI Key: DZNBKXXMUCFXQH-UHFFFAOYSA-N
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Description

The compound is also known as Cimetidine . It is a competitive histamine H2-receptor antagonist . Its effects include inhibition of gastric acid secretion and reduction of pepsin output . It also binds to cytochrome P450, which can lead to the inhibition of breakdown of compounds metabolized by the cytochrome P450 system .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular formula of Cimetidine is C10H16N6S . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Imidazole synthesis proceeds with 100% atom economy, exhibits good functional group tolerance, and can be conducted in gram scale .


Physical And Chemical Properties Analysis

Cimetidine is a white to off-white powder . It is sparingly soluble in water and very soluble in methanol . The melting point of Cimetidine is 141-143 °C .

Safety And Hazards

1-Methylimidazole is labelled as a dangerous compound . The hazard statements include H302, H312, H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, P501 .

Future Directions

There are ongoing studies on the therapeutic potential of imidazole containing compounds . These studies aim to explore the biological activities of these compounds and their possible applications in the medical field .

properties

IUPAC Name

N-[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5OS.2ClH/c1-8-10(15-7-14-8)6-18-5-4-13-11(12-3)16-9(2)17;;/h7H,4-6H2,1-3H3,(H,14,15)(H2,12,13,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUGUOFOGIQEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride

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